Isobutiril-L-carnitina

Descripción general

Descripción

La Isobutiril-L-carnitina es un derivado de la L-carnitina, un compuesto que juega un papel crucial en el metabolismo de los ácidos grasos. Se forma cuando un grupo acilo se transfiere desde la coenzima A a una molécula de L-carnitina. Este compuesto está involucrado en el metabolismo de los aminoácidos de cadena ramificada y los ácidos grasos, y es un producto de las acil-CoA deshidrogenasas, un grupo de enzimas mitocondriales .

Aplicaciones Científicas De Investigación

Isobutyryl-L-carnitine has several applications in scientific research:

Mecanismo De Acción

La Isobutiril-L-carnitina ejerce sus efectos participando en el transporte de ácidos grasos a las mitocondrias para su β-oxidación. Actúa como una molécula transportadora, facilitando la transferencia de grupos acilo desde la coenzima A a la L-carnitina, que luego transporta los ácidos grasos a la matriz mitocondrial. Este proceso es crucial para la producción de energía en las células .

Dianas y vías moleculares:

Transportador de cationes orgánicos 1 (OCT1): La this compound es un sustrato para OCT1, que media su transporte a través de las membranas celulares.

Vía de β-oxidación: Está involucrada en la β-oxidación de los ácidos grasos, una vía metabólica clave para la producción de energía.

Compuestos similares:

Butirilcarnitina: Similar en estructura pero difiere en el grupo acilo unido a la L-carnitina.

Glutarilcarnitina: Otra acilcarnitina con un grupo acilo diferente.

Hexanoil-L-carnitina: Contiene una cadena acilo más larga en comparación con la this compound.

Singularidad: La this compound es única debido a su papel específico en el metabolismo de los aminoácidos de cadena ramificada y su participación en el diagnóstico de la deficiencia de isobutriril-CoA deshidrogenasa. Sus interacciones específicas con OCT1 también la distinguen de otras acilcarnitinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Isobutiril-L-carnitina se puede sintetizar mediante la reacción de cloruro de isobutirilo con L-carnitina en presencia de una base. La reacción suele tener lugar en un disolvente orgánico como el metanol o el etanol, y el producto se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo con sistemas automatizados para el control de la reacción y la purificación del producto .

3. Análisis de las reacciones químicas

Tipos de reacciones: La this compound se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en su forma alcohólica.

Sustitución: Puede sufrir reacciones de sustitución nucleófila en las que el grupo isobutrilo se sustituye por otros grupos acilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de acilcarnitina, ácidos carboxílicos y alcoholes .

4. Aplicaciones de la investigación científica

La this compound tiene varias aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Types of Reactions: Isobutyryl-L-carnitine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions where the isobutyryl group is replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various acylcarnitine derivatives, carboxylic acids, and alcohols .

Comparación Con Compuestos Similares

Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.

Glutarylcarnitine: Another acylcarnitine with a different acyl group.

Hexanoyl-L-carnitine: Contains a longer acyl chain compared to isobutyryl-L-carnitine.

Uniqueness: Isobutyryl-L-carnitine is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .

Actividad Biológica

Isobutyryl-L-carnitine (IBC) is a short-chain acylcarnitine that plays a significant role in the metabolism of fatty acids and amino acids. It is an ester of isobutyric acid and carnitine, primarily involved in transporting acyl groups into the mitochondria for energy production through β-oxidation. This article delves into the biological activity of IBC, highlighting its metabolic roles, clinical significance, and findings from recent research.

Metabolic Role and Mechanism

Isobutyryl-L-carnitine is synthesized from isobutyryl-CoA by the enzyme carnitine acetyltransferase (CrAT). This process is crucial for the transport of fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to generate ATP. The presence of IBC in biological fluids serves as an indicator of metabolic processes related to energy production and fatty acid metabolism.

Table 1: Functions of Isobutyryl-L-Carnitine

| Function | Description |

|---|---|

| Fatty Acid Transport | Facilitates the transport of acyl groups into mitochondria for oxidation. |

| Energy Production | Involved in β-oxidation, contributing to ATP synthesis. |

| Metabolic Marker | Elevated levels indicate metabolic disorders such as isobutyryl-CoA deficiency. |

Clinical Significance

Elevated levels of IBC have been associated with several metabolic disorders. For instance, individuals with isobutyryl-CoA dehydrogenase deficiency exhibit significantly increased concentrations of IBC in plasma. This elevation can serve as a diagnostic marker for conditions such as:

- Glutaric Aciduria Type 2 : Characterized by elevated IBC levels in urine and plasma due to impaired metabolism.

- Ethylmalonic Encephalopathy : Patients show increased IBC levels correlating with disease severity.

- Gestational Diabetes Mellitus : Alterations in IBC levels have been observed in pregnant women with this condition.

Conversely, decreased levels of IBC have been noted in patients with traumatic brain injury, suggesting its potential role as a biomarker for neurological recovery or damage .

Research Findings and Case Studies

Recent studies have focused on the quantification and implications of IBC in various health contexts:

- Study on Newborn Screening : Research involving newborns showed elevated C4-carnitine levels indicative of metabolic disorders. Follow-up analyses revealed that elevated IBC was consistent with conditions like SCAD deficiency and IBCD deficiency .

- Diabetes Research : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that diabetic mice had significantly increased concentrations of acylcarnitines, including IBC, suggesting its role as a potential biomarker for metabolic syndrome .

- Neuroprotective Effects : Investigations into the neuroprotective properties of short-chain acylcarnitines, including IBC, suggest that they may mitigate oxidative stress and improve mitochondrial function, offering therapeutic potential for neurological disorders .

Table 2: Clinical Studies Involving Isobutyryl-L-Carnitine

Propiedades

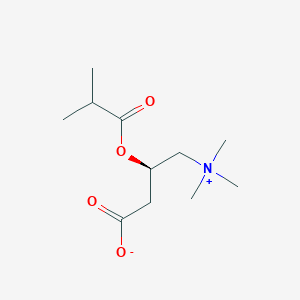

IUPAC Name |

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCNOZRCYBNMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948420 | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-49-4 | |

| Record name | Isobutyrylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyryl-1-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isobutyryl-L-carnitine in the body and how is it related to heart failure?

A1: Isobutyryl-L-carnitine is a naturally occurring acylcarnitine involved in fatty acid metabolism. Research suggests its levels are significantly altered in heart failure patients. Specifically, elevated isobutyryl-L-carnitine levels have been associated with an increased probability of dilated cardiomyopathy (DCM), a type of heart failure. [, ]

Q2: Can isobutyryl-L-carnitine levels be used to predict the risk of death in heart failure patients?

A2: Studies have shown that low levels of isovaleryl-L-carnitine, another acylcarnitine, combined with high levels of oleoyl L-carnitine, are independently associated with a higher risk of mortality in heart failure patients. [, ] While isobutyryl-L-carnitine alone hasn't been directly linked to mortality in these studies, its role in differentiating heart failure etiologies warrants further investigation.

Q3: What is the connection between isobutyryl-L-carnitine and acrylamide toxicity?

A3: Research indicates that isobutyryl-L-carnitine is one of the metabolites significantly affected by acrylamide exposure in rats. While the exact mechanism needs further clarification, these findings suggest that acrylamide might disrupt lipid and energy metabolism, potentially contributing to its toxicity. [, ]

Q4: How does isobutyryl-L-carnitine interact with drug transporters, specifically OCT1?

A4: Isobutyryl-L-carnitine has been identified as a potential biomarker for the organic cation transporter 1 (OCT1), primarily located in the liver. This transporter plays a crucial role in the uptake and elimination of various cationic drugs. [, , , , ]

Q5: Can you explain how isobutyryl-L-carnitine is used to assess drug-drug interactions?

A5: As isobutyryl-L-carnitine levels are influenced by OCT1 activity, it can serve as a biomarker to assess potential drug-drug interactions. If a drug inhibits OCT1, it could lead to increased isobutyryl-L-carnitine levels. Monitoring these levels can help evaluate the risk of such interactions during clinical trials. [, ]

Q6: What analytical methods are used to measure isobutyryl-L-carnitine levels?

A6: Isobutyryl-L-carnitine levels can be accurately quantified using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). [, , ]

Q7: Are there any specific challenges associated with the analysis of isobutyryl-L-carnitine?

A7: Analyzing isobutyryl-L-carnitine requires highly sensitive and specific methods, as it is present in low concentrations in biological samples. Accurate quantification demands robust sample preparation techniques and advanced analytical platforms like LC-HRMS or UHPLC-MS/MS. [, , ]

Q8: How is isobutyryl-L-carnitine involved in research on extracellular vesicles?

A8: Studies have detected isobutyryl-L-carnitine within extracellular vesicles, particularly those derived from urine. This suggests that these vesicles might play a role in transporting isobutyryl-L-carnitine and further investigations could provide insights into its function and potential as a biomarker. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.